![molecular formula C20H15Br2ClN2O3 B15014011 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of a class of Schiff bases, which are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. Schiff bases are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves several steps:
Starting Materials: The synthesis begins with p-chloro-m-cresol and ethylchloroacetate.
Formation of Intermediate:
p-chloro-m-cresol reacts with ethylchloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate.Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy) acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide reacts with different aromatic furfural aldehydes to yield the desired Schiff base.
Analyse Des Réactions Chimiques
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide has several scientific research applications:
Antimicrobial Activity: This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antiviral Activity: It has been studied for its potential antiviral properties, particularly against viruses like the tobacco mosaic virus.
Anticancer Research: The compound is being explored for its potential anticancer properties due to its ability to inhibit the growth of certain cancer cell lines.
Anthelmintic Activity: It has demonstrated significant anthelmintic activity against species of earthworms.
Mécanisme D'action
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit key enzymes in microbial and viral pathways, leading to the disruption of essential biological processes.
DNA Interaction: It can bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer and antimicrobial activities.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can be compared with other Schiff bases and similar compounds:
2-(4-chloro-3-methylphenoxy)-N’-[(E)-[5-(substituted aryl)-furan-2-yl]methylidene]acetohydrazides: These compounds share a similar structure but differ in the substituents on the furan ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds have a thiadiazole ring instead of a furan ring and exhibit different biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with diverse biological activities, including antiviral and anticancer properties.
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide stands out due to its unique combination of a furan ring and halogenated phenoxy group, which contributes to its distinct biological activities.
Propriétés
Formule moléculaire |
C20H15Br2ClN2O3 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H15Br2ClN2O3/c1-12-8-16(21)20(17(22)9-12)27-11-19(26)25-24-10-15-6-7-18(28-15)13-2-4-14(23)5-3-13/h2-10H,11H2,1H3,(H,25,26)/b24-10+ |
Clé InChI |
MROFCPKOLWCBKC-YSURURNPSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


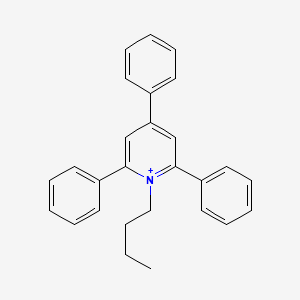
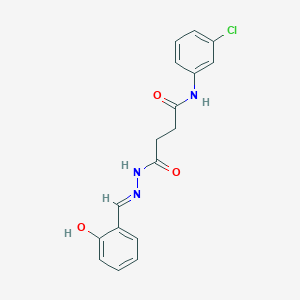
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
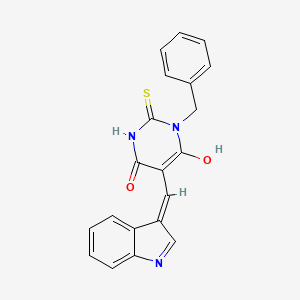
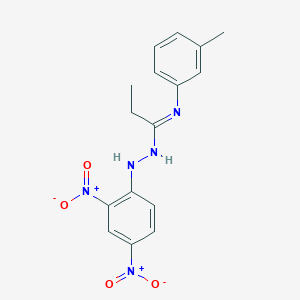
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
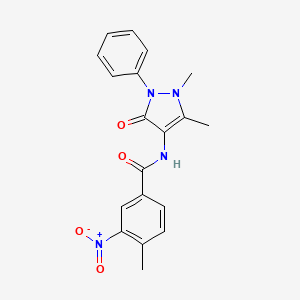
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
